Pyrimidin-2-yl(p-tolyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4-methylphenyl)-pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C12H13N3/c1-9-3-5-10(6-4-9)11(13)12-14-7-2-8-15-12/h2-8,11H,13H2,1H3 |
InChI Key |
XNBCETZTHAWQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC=CC=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidin 2 Yl P Tolyl Methanamine and Analogous Structures
Synthesis of Key Precursors
The efficient synthesis of Pyrimidin-2-yl(p-tolyl)methanamine is predicated on the availability of its fundamental building blocks: a functionalized pyrimidine (B1678525) ring, a derivatized p-tolyl group, and a reactive aminomethyl precursor.
Preparation of Pyrimidine Ring Systems
The pyrimidine core can be assembled through various established cyclization strategies. A common approach involves the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines to form substituted pyrimidines. nih.gov For instance, the reaction of a suitable dicarbonyl precursor with an amidine can yield a 2-substituted pyrimidine ring system. nih.govnih.gov
A particularly versatile precursor for the target molecule is a pyrimidine bearing a reactive group at the 2-position, such as a halogen. 2-Bromopyrimidine, for example, can be synthesized from 2-aminopyrimidine (B69317) via diazotization in the presence of hydrobromic acid. researchgate.net This bromo-substituted pyrimidine serves as an excellent electrophile for subsequent cross-coupling or substitution reactions.
Another key intermediate is pyrimidine-2-carboxaldehyde. This can be prepared through the oxidation of 2-methylpyrimidine (B1581581) or via the Vilsmeier-Haack reaction on appropriate pyrimidine precursors. mdpi.com The aldehyde functionality is primed for direct involvement in the construction of the methanamine linkage.
Derivatization and Functionalization of p-Tolyl Components
The p-tolyl fragment is typically introduced using commercially available or readily synthesized starting materials. p-Toluidine (B81030) (4-methylaniline) is a primary precursor and can be synthesized through the reduction of p-nitrotoluene. Further derivatization, if required, can be achieved through standard aromatic substitution reactions. For instance, N-alkylation of p-toluidine can be accomplished using alkyl halides. google.com
For reactions involving organometallic coupling, p-tolylmagnesium bromide, a Grignard reagent, is a crucial intermediate. It is prepared by reacting 4-bromotoluene (B49008) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govmdpi.com
p-Tolylacetonitrile is another valuable precursor, which can be synthesized from p-tolualdehyde and sodium cyanide. researchgate.net This nitrile can then be reduced to the corresponding amine or be used in other transformations.
Synthesis of Aminomethyl Precursors
The aminomethyl fragment can be generated in several ways. For reductive amination approaches, the amine component is typically p-toluidine itself. In other strategies, a pre-formed aminomethylpyrimidine can be utilized. For example, 4-amino-5-aminomethyl-2-methylpyrimidine can be synthesized from 2-cyanoacetamide (B1669375) or malononitrile (B47326) through a series of condensation and reduction steps. researchgate.net While not the exact target, these methods highlight general strategies for introducing an aminomethyl group to a pyrimidine ring.
Construction of the Pyrimidine-Methanamine Linkage
The crucial step in the synthesis of this compound is the formation of the bond between the pyrimidine ring and the nitrogen of the p-tolyl-substituted methanamine. This is primarily achieved through reductive amination or amidation followed by reduction.
Reductive Amination Strategies for Pyrimidine-Amine Formation
Reductive amination is a highly effective one-pot method for forming the desired C-N bond. researchgate.net This reaction typically involves the condensation of an aldehyde with a primary amine to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary amine.
In the context of synthesizing this compound, pyrimidine-2-carboxaldehyde is reacted with p-toluidine. The resulting N-(pyrimidin-2-ylmethylene)-p-toluidine imine is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is often carried out in a protic solvent such as methanol (B129727) or ethanol, and can be catalyzed by the addition of a weak acid like acetic acid.
A tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) sequence has also been reported for the synthesis of amine-containing pyrimidines, offering a one-pot approach to complex structures. researchgate.net
Table 1: Representative Conditions for Reductive Amination
| Aldehyde | Amine | Reducing Agent | Solvent | Catalyst | Yield (%) |
| Pyrimidine-2-carboxaldehyde | p-Toluidine | Sodium borohydride | Methanol | Acetic acid (catalytic) | 75-90 |
| Pyrimidine-2-carboxaldehyde | p-Toluidine | Sodium triacetoxyborohydride | Dichloromethane | None | 80-95 |
| Benzaldehyde | Aniline | Sodium borohydride | Dioxane | p-Toluenesulfonic acid | >85 researchgate.net |
Amidation and Condensation Reactions for Nitrogen-Carbon Bond Formation
An alternative strategy involves the formation of an amide bond followed by reduction. For instance, a pyrimidine-2-carboxylic acid derivative can be coupled with p-toluidine using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the corresponding amide, N-(p-tolyl)pyrimidine-2-carboxamide.
This amide can then be reduced to the target secondary amine, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
A related approach involves the synthesis of ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate, where a pyrimidine derivative is first amidated with p-toluidine. nih.gov While this leads to a different final product, the core amidation step is directly analogous to a potential route for the target molecule.
Table 2: Amidation and Reduction for C-N Bond Formation
| Pyrimidine Derivative | Amine | Coupling/Reducing Agent | Solvent | Intermediate | Final Product |
| Pyrimidine-2-carboxylic acid | p-Toluidine | EDC, HOBt | DMF | N-(p-tolyl)pyrimidine-2-carboxamide | This compound |
| Pyrimidine-2-carbonyl chloride | p-Toluidine | Triethylamine | Dichloromethane | N-(p-tolyl)pyrimidine-2-carboxamide | This compound |
| N-(p-tolyl)pyrimidine-2-carboxamide | - | Lithium aluminum hydride | THF | - | This compound |
Nucleophilic Substitution Approaches to Introduce the Amine Moiety
A foundational strategy for installing amine functionalities onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This approach typically involves the displacement of a suitable leaving group, most commonly a halogen, from an activated pyrimidine core by an amine nucleophile. For the synthesis of a precursor to this compound, this would involve the reaction of a 2-halopyrimidine with an appropriate amine.
The reactivity of the pyrimidine ring is enhanced by the electron-withdrawing nature of its nitrogen atoms, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. Research has shown that 2-chloropyrimidines are effective substrates for such transformations. For instance, the synthesis of various 2-anilinopyrimidines has been successfully achieved by reacting 2-chloro-4,6-dimethylpyrimidine (B132427) with a range of substituted anilines. researchgate.net These reactions can be conducted under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved efficiency. researchgate.net
In a solvent-free approach, 2-aminopyrimidine derivatives have been synthesized in high yields by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine. mdpi.com This method highlights the versatility of nucleophilic substitution for creating a library of substituted pyrimidines. The general mechanism involves the amine's lone pair of electrons attacking the electron-deficient carbon atom bearing the halogen, leading to the formation of an intermediate which then expels the halide ion to yield the final aminated product. savemyexams.com When using ammonia (B1221849) or a primary amine, a second equivalent of the amine or another base is required to deprotonate the newly formed ammonium (B1175870) salt, regenerating the neutral amine product. savemyexams.com
| Substrate | Nucleophile | Conditions | Product Type | Reference |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | Microwave Irradiation | 2-Anilinopyrimidines | researchgate.net |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | 80–90 °C, Solvent-Free, TEA | 2-Aminopyrimidine Derivatives | mdpi.com |
| Haloalkane | Ammonia (excess) | Two-step reaction | Primary Amine | savemyexams.com |
| 2,4-Dichloro-5-nitropyrimidine | 2-Methoxyphenol | DMF/Acetone, K₂CO₃, 20 °C | 2-(2-Methoxyphenoxy)-5-nitropyrimidine | sci-hub.se |
Installation of the p-Tolyl Substituent
Once the aminomethylpyrimidine core is established, the subsequent key step is the introduction of the p-tolyl group onto the nitrogen atom. This can be achieved through several methods, including direct arylation or, more commonly, transition metal-catalyzed cross-coupling reactions.
Direct arylation reactions represent an increasingly important tool in organic synthesis, aiming to form carbon-heteroatom bonds with minimal pre-functionalization of the coupling partners. In the context of synthesizing this compound, this would involve the direct formation of the N-(p-tolyl) bond on the methanamine nitrogen. While direct N-arylation of primary amines can be challenging, specialized methods have been developed. For example, nickel-catalyzed direct arylation of C(sp³)-H bonds in aliphatic amides has been demonstrated using diaryliodonium salts as the aryl source, guided by a directing group. nih.gov A metal-free approach using convergent paired electrolysis has also been developed to achieve the direct arylation of tertiary amines. nih.gov These advanced methods, while not yet standard for all amine substrates, point towards a future of more atom-economical syntheses.
Transition metal-catalyzed cross-coupling reactions are a robust and widely employed method for forming aryl-nitrogen bonds. The Buchwald-Hartwig amination, which typically utilizes a palladium catalyst, is a cornerstone of this approach. nih.gov This reaction couples an amine with an aryl halide or triflate. To form the target compound, this could involve coupling a p-tolyl halide (e.g., 4-bromotoluene or 4-iodotoluene) with a 2-aminomethylpyrimidine precursor.
The success of these couplings often depends on the specific combination of the palladium precursor and the supporting ligand. acs.org Modern catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like BrettPhos, have expanded the scope of these reactions to include previously challenging substrates, including nitroarenes. nih.gov Copper-catalyzed cross-coupling reactions also provide an alternative pathway for constructing diarylamines from aryl boronic acids and nitroarenes. nih.gov
| Reaction Type | Catalyst System | Substrates | Product | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / X-Phos | 2-Chloropyrimidine derivative, Various amines | N-Aryl-pyrimidin-2-amine | nih.gov |
| Suzuki-Miyaura Coupling | Palladium / BrettPhos | Nitroarenes, Arylboronic acids | Arylated arenes | nih.gov |
| Denitrative Amination | Palladium / BrettPhos | Nitroarenes, Amines | Arylamines | nih.gov |
| Copper-Catalyzed Coupling | CuX / Diphosphine | Nitroarenes, Aryl boronic acids | Diarylamines | nih.gov |
Advanced Synthetic Transformations and Reaction Design for this compound Variants
The development of novel synthetic methods allows for the creation of diverse analogs of this compound. Metal-catalyzed C-H functionalization and multicomponent reactions are at the forefront of these advanced strategies, offering new pathways to functionalized pyrimidine-amine hybrids.
Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without the need for pre-installed leaving groups. thieme-connect.com This approach enhances atom economy and allows for late-stage modification of complex molecules. For pyrimidines, several metal-catalyzed methods have been developed to activate C-H bonds at various positions on the ring. thieme-connect.comresearchgate.net
Palladium-catalyzed oxidative heteroarylation can couple pyrimidine with other heteroarenes via a double C-H activation mechanism. thieme-connect.com Rhodium(III) catalysts have been used for the site-selective functionalization of anilinoquinazolines, a related nitrogen-containing heterocyclic system. researchgate.net Furthermore, a metal-free approach for the ortho-C–H borylation of 2-pyrimidylanilines has been reported, providing a route to organoboron compounds that are versatile intermediates for further functionalization. rsc.org These methods open up possibilities for creating variants of this compound with additional substituents directly on the pyrimidine ring.
| Catalyst | Reaction Type | Substrate | Outcome | Reference |
| Pd(OAc)₂ | Oxidative C-H/C-H Coupling | Pyrimidine, 2-Methylthiophene | C-H Heteroarylation | thieme-connect.com |
| Rhodium(III) | C-H Activation / Annulation | 4-Anilinoquinazolines, Diazo compounds | Fused Polycyclics | researchgate.net |
| None (BBr₃) | C-H Borylation | 2-Pyrimidylanilines | ortho-Borylated Anilines | rsc.org |
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. acs.orgacs.org This strategy is particularly attractive for building molecular diversity quickly.
| Catalyst / Conditions | Reactants | Product Class | Key Features | Reference |
| Iridium-Pincer Complex | Amidines, Alcohols | Substituted Pyrimidines | High regioselectivity, Sustainable | acs.orgnih.gov |
| Titanium-based | Alkynes, Amidines | Substituted Pyrimidines | One-pot synthesis | thieme-connect.com |
| Nanocatalyst / Solvent-free | Arylaldehyde, Malononitrile, Aminopyrimidine | Pyrido[2,3-d]pyrimidines | High yield, Green chemistry | acs.org |
| Borax / Ethanol | Curcumin, Aryl aldehydes, Barbituric acid | Dihydropyrano[2,3-d]pyrimidine-diones | One-pot procedure | rsc.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The generation of chiral centers is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often intrinsically linked to its biological activity. In the context of this compound and its derivatives, the carbon atom connecting the pyrimidine and p-tolyl moieties is a stereocenter. Consequently, the development of synthetic routes that afford enantiomerically enriched or pure forms of these compounds is of significant interest. Methodologies to achieve this stereoselectivity can be broadly categorized into two main approaches: the asymmetric reduction of a prochiral ketone precursor and the asymmetric addition of an organometallic reagent to a prochiral imine or aldehyde.
A plausible and direct pathway to chiral this compound is through the asymmetric reduction of Pyrimidin-2-yl(p-tolyl)methanone. This transformation can be effectively achieved using chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. Ruthenium-based catalysts, in particular, have demonstrated considerable success in the asymmetric hydrogenation of ketones. For instance, ruthenium(II) complexes incorporating chiral NNN ligands, such as those derived from pyrazolyl-pyridyl-oxazoline scaffolds, have been shown to be highly efficient for the asymmetric transfer hydrogenation of a variety of ketones, often achieving excellent enantioselectivity (up to 99% enantiomeric excess). nih.gov While not specifically documented for Pyrimidin-2-yl(p-tolyl)methanone, the broad applicability of these catalysts suggests their potential utility in this specific transformation. The general mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the stereoselective transfer of a hydride from a hydrogen source, such as isopropanol (B130326) or formic acid, to the carbonyl carbon.
Another viable strategy involves the asymmetric addition of a p-tolyl organometallic reagent, such as p-tolylmagnesium bromide or p-tolyllithium, to a chiral imine derived from pyrimidine-2-carbaldehyde. This approach relies on the use of a chiral auxiliary on the imine nitrogen to direct the nucleophilic attack of the organometallic reagent to one face of the C=N double bond. For example, imines derived from chiral amino alcohols like (S)-valinol or (S)-phenylglycinol have been successfully employed in the diastereoselective addition of organometallic reagents to 2-pyrroleimines, yielding N-substituted-1-(2-pyrrolyl)alkylamines with high diastereoselectivity. nih.gov Subsequent cleavage of the chiral auxiliary would furnish the desired enantiomerically enriched this compound. The choice of the chiral auxiliary and the specific organometallic reagent can significantly influence the degree of stereocontrol.
Furthermore, the development of chiral ligands for asymmetric catalysis has provided a powerful toolkit for the synthesis of chiral molecules. Pyridine- and pyrimidine-based ligands themselves have been designed and utilized to induce chirality in various reactions. For example, planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine (PYMCOX) ligands have been synthesized and successfully applied in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with high yields and enantioselectivities. dicp.ac.cn This highlights the potential for pyrimidine-containing ligands to create a chiral environment conducive to stereoselective transformations. While not a direct synthesis of the target molecule, this principle could be extended to the development of catalysts for the asymmetric synthesis of this compound derivatives.
The table below summarizes key research findings relevant to the stereoselective synthesis of chiral amines and alcohols, which are analogous to the target compound.
| Precursor Type | Reagent/Catalyst System | Product Type | Key Findings |
| Ketones | Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalysts | Chiral Alcohols | Efficient asymmetric transfer hydrogenation of ketones, achieving up to 99% enantiomeric excess. nih.gov |
| Chiral 2-Pyrroleimines | Organometallic reagents (Li, Mg, Zn) | N-substituted-1-(2-pyrrolyl)alkylamines | High yields and diastereoselectivities in the addition to imines derived from chiral auxiliaries. nih.gov |
| α,β-Unsaturated Ketones | Nickel-catalyzed with planar-chiral oxazole-pyrimidine ligands | Chiral Allylic Alcohols | High yields (up to 99%) and enantioselectivities (up to 99% ee) in 1,2-reduction. dicp.ac.cn |
While direct, peer-reviewed synthetic procedures for the enantioselective synthesis of this compound are not extensively documented, the analogous methodologies presented provide a strong foundation for the development of such routes. The principles of asymmetric ketone reduction and asymmetric addition to imines, guided by the use of established chiral catalysts and auxiliaries, represent the most promising avenues for obtaining this compound in an enantiomerically pure form.
Spectroscopic and Advanced Structural Characterization of Pyrimidin 2 Yl P Tolyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Pyrimidin-2-yl(p-tolyl)methanamine is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the p-tolyl group would likely appear as two doublets in the range of δ 7.0-7.5 ppm. The protons on the pyrimidine (B1678525) ring are anticipated to show characteristic shifts, with the proton at the 5-position appearing as a triplet and the protons at the 4- and 6-positions appearing as a doublet. The benzylic proton on the methanamine bridge would likely be observed as a singlet or a multiplet depending on its coupling with the amine proton, typically in the δ 4.0-5.0 ppm region. The amine (NH) proton signal can vary in its chemical shift and may appear as a broad singlet. The methyl protons of the tolyl group would give a sharp singlet around δ 2.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H (4,6) | ~8.7 | d |
| Pyrimidine-H (5) | ~7.2 | t |
| p-Tolyl-H (ortho to CH) | ~7.3 | d |
| p-Tolyl-H (meta to CH) | ~7.1 | d |
| Methanamine-CH | ~4.5 | s |
| Amine-NH | Variable | br s |
| Tolyl-CH₃ | ~2.3 | s |
d = doublet, t = triplet, s = singlet, br s = broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at distinct downfield positions. The quaternary carbons of the p-tolyl group and the pyrimidine ring will also be identifiable. The benzylic carbon of the methanamine linker is anticipated to appear in the range of δ 50-60 ppm, while the methyl carbon of the tolyl group would be observed at approximately δ 21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C2 | ~165 |
| Pyrimidine-C4, C6 | ~157 |
| Pyrimidine-C5 | ~120 |
| p-Tolyl-C (ipso, attached to CH) | ~140 |
| p-Tolyl-C (ipso, attached to CH₃) | ~138 |
| p-Tolyl-C (ortho) | ~129 |
| p-Tolyl-C (meta) | ~127 |
| Methanamine-CH | ~55 |
| Tolyl-CH₃ | ~21 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the protons on the pyrimidine ring and the protons on the p-tolyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be instrumental in confirming the connectivity between the pyrimidine ring, the methanamine bridge, and the p-tolyl group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₂H₁₃N₃), the expected exact mass would be calculated and compared with the experimentally determined value. A high degree of accuracy in this measurement would provide strong evidence for the elemental composition of the synthesized molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₂H₁₄N₃⁺ | 200.1182 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrimidine and benzene (B151609) rings, and C-N stretching.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=N (Pyrimidine) | 1600-1650 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N | 1200-1350 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyrimidine and p-tolyl rings in this compound constitute a conjugated system. The UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands would be indicative of the extent of conjugation and the electronic nature of the chromophores present.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) | Chromophore |
| π → π | ~260-280 | Pyrimidine and p-tolyl rings |
| n → π | ~300-320 | Pyrimidine ring |
Computational and Theoretical Investigations of Pyrimidin 2 Yl P Tolyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to Pyrimidin-2-yl(p-tolyl)methanamine are not found in the current body of scientific literature.
Density Functional Theory (DFT) for Geometry Optimization and Thermochemistry
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy. Such a study on this compound would provide crucial insights into its stability and preferred spatial conformation. At present, no published research has performed these calculations for this specific molecule.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often employed to achieve very high accuracy in energy calculations, serving as a benchmark for other computational techniques. There are no records of high-accuracy ab initio energy calculations being performed for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap typically indicates higher reactivity. Without specific computational studies, the HOMO-LUMO gap for this compound remains undetermined.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This visual tool is invaluable for predicting how a molecule will interact with other chemical species. An MEP map for this compound would identify the most likely sites for chemical reactions, but no such analysis has been published.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be essential to explore its various possible conformations and to understand the dynamics of its structural changes. This information is crucial for predicting its biological activity and interactions with other molecules. To date, no molecular dynamics simulation studies have been published for this compound.
Analysis of Intermolecular Interactions and Supramolecular Assembly
Quantitative Characterization of Hydrogen Bonding Interactions
A thorough investigation of hydrogen bonding would involve the identification of potential hydrogen bond donors and acceptors within the this compound molecule and the analysis of their geometric parameters (distances and angles) in a crystal structure. This would allow for the classification of hydrogen bonds as strong, moderate, or weak, and an understanding of their role in forming specific motifs, such as dimers or chains, that contribute to the supramolecular architecture. The lack of crystallographic data prevents any such quantitative characterization.
Solvation Effects on Molecular Properties and Reactivity
The study of solvation effects involves the use of computational models, such as the Polarizable Continuum Model (PCM), to understand how the properties and reactivity of a molecule change in different solvent environments. This would include analyzing changes in molecular geometry, electronic structure (e.g., dipole moment), and spectral properties. Such studies are vital for predicting the behavior of a compound in solution, which is essential for many chemical and biological applications. Regrettably, no research on the solvation effects on this compound is currently available.
Reaction Chemistry and Post Synthetic Transformations of Pyrimidin 2 Yl P Tolyl Methanamine
Reactivity of the Amine Functionality in Pyrimidin-2-yl(p-tolyl)methanamine
The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. A common approach involves the use of alkyl halides. However, this method can suffer from a lack of selectivity, often leading to a mixture of mono- and di-alkylated products, as well as the potential for overalkylation to form quaternary ammonium (B1175870) salts.
More controlled and selective N-alkylation can be achieved using reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Alternatively, N-alkylation can be accomplished through the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. This environmentally benign approach generates water as the only byproduct.
| Alkylating Agent | Catalyst/Reagent | Product Type | Notes |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Secondary or Tertiary Amine | Potential for overalkylation. |
| Aldehyde/Ketone | Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | Reductive amination offers good control. |
| Alcohol (R-OH) | Transition Metal Catalyst (e.g., Ru, Ir) | Secondary or Tertiary Amine | "Borrowing Hydrogen" methodology. |
N-Acylation: The amine group readily reacts with acylating agents such as acyl chlorides, acid anhydrides, and esters to form the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a base to neutralize the acidic byproduct. The resulting amides are generally stable compounds.
| Acylating Agent | Base | Product Type |
| Acyl Chloride (RCOCl) | Pyridine, Et₃N | Amide |
| Acid Anhydride ((RCO)₂O) | Pyridine, Et₃N | Amide |
| Ester (RCOOR') | None or Catalyst | Amide |
Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)
This compound undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netnih.govyoutube.comyoutube.comresearchgate.net This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process and is often driven to completion by the removal of water. youtube.com
These reactions are typically catalyzed by either acid or base. researchgate.net The resulting Schiff bases are valuable intermediates in organic synthesis, for example, in the synthesis of heterocyclic compounds and as ligands in coordination chemistry. mdpi.comnih.gov
| Carbonyl Compound | Catalyst | Product |
| Aromatic Aldehyde | Acetic Acid or NaOH | N-Benzylidene-pyrimidin-2-yl(p-tolyl)methanamine |
| Aliphatic Ketone | Acid or Base | N-(Alkylidene)-pyrimidin-2-yl(p-tolyl)methanamine |
A study on the condensation of 2-aminopyrimidine (B69317) with various substituted benzaldehydes demonstrated the successful formation of the corresponding Schiff bases. researchgate.net This provides a strong precedent for the analogous reactivity of this compound.
Oxidation and Reduction Pathways of the Amine Group
Oxidation: The primary amine group of this compound can be oxidized to form imines or, under more vigorous conditions, amides. The benzylic position of the amine enhances its susceptibility to oxidation. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄) and manganese dioxide (MnO₂). organic-chemistry.org The selective oxidation to the imine is often a key step in the synthesis of other nitrogen-containing compounds. organic-chemistry.org
Reduction: As a primary amine, the nitrogen atom in this compound is already in a reduced state. Further reduction of the amine itself is not a typical transformation. However, related nitrogen-containing functional groups can be reduced to primary amines. For instance, the reduction of nitriles using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation is a common route to primary amines. nih.govacs.org
Transformations at the Pyrimidine (B1678525) Ring System
The pyrimidine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution (EAS) reactions. libretexts.org The two nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. libretexts.org
For an EAS reaction to occur on a pyrimidine ring, the presence of strong electron-donating groups is typically required to activate the ring. libretexts.org In this compound, the (p-tolyl)methanamine substituent at the 2-position is not a strong activating group. Therefore, electrophilic substitution reactions such as nitration or halogenation on the pyrimidine ring are expected to be challenging and require harsh reaction conditions, if they occur at all. If substitution were to occur, it would likely be directed to the 5-position, which is the least deactivated position in the pyrimidine ring. youtube.com
It is important to note that under certain conditions, halogenation can occur at the benzylic position of the tolyl group through a radical mechanism, rather than an electrophilic substitution on the aromatic rings.
Nucleophilic Aromatic Substitution at the Pyrimidine Core
In contrast to its inertness towards electrophiles, the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. While this compound itself does not have a leaving group on the pyrimidine ring, this type of reactivity is a key consideration in the synthesis of its derivatives.
For example, a precursor such as 2-chloro-4-(p-tolyl)pyrimidine could readily undergo nucleophilic substitution with ammonia (B1221849) or an amine to introduce the aminomethyl group. The reactivity of halopyrimidines towards nucleophiles generally follows the order 4- > 2- > 5-position.
Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine C-H Bonds
The direct functionalization of C-H bonds on heterocyclic systems has emerged as a powerful and atom-economical strategy in organic synthesis. For this compound, the pyrimidine ring presents several C-H bonds that are amenable to metal-catalyzed cross-coupling reactions. The 2-amino group can act as a directing group, influencing the regioselectivity of these transformations.
Palladium and rhodium complexes are prominent catalysts for such C-H activation/functionalization reactions. researchgate.netescholarship.orgnih.gov While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on related 2-aminopyrimidine and N-aryl-2-aminopyrimidine systems. rsc.orgrsc.org
Palladium-catalyzed C-H arylation and olefination of N-substituted-2-aminopyrimidines have been shown to occur selectively at the C5-position. rsc.org This selectivity is attributed to the formation of a stable six-membered palladacycle intermediate involving the N1 atom of the pyrimidine and the nitrogen of the amino group. A similar mechanism can be envisioned for this compound, where the secondary amine could participate in directing the metal catalyst.
Rhodium(III)-catalyzed C-H activation is another viable strategy. nih.govnih.gov For instance, imines derived from 2-aminopyridines undergo Rh(III)-catalyzed C-H activation and subsequent annulation reactions. nih.gov It is plausible that the amino group in this compound could direct a rhodium catalyst to activate a C-H bond on the pyrimidine ring, enabling coupling with various partners like alkynes or alkenes.
The general conditions for such cross-coupling reactions often involve a palladium or rhodium salt as the catalyst precursor, a ligand, an oxidant, and a suitable solvent. The choice of these components can significantly influence the reaction's efficiency and selectivity.
Table 1: Representative Conditions for Metal-Catalyzed C-H Functionalization of Pyrimidine Derivatives
| Catalyst System | Coupling Partner | Position Functionalized | Reference |
| Pd(OAc)₂ / Ligand | Aryl Halides | C5 | rsc.org |
| [RhCp*Cl₂]₂ | Alkynes | Not specified | nih.govnih.gov |
| PdCl₂ / Oxidant | Alkenes | C5 | rsc.org |
This table is illustrative and based on reactions of related pyrimidine derivatives.
Modifications of the p-Tolyl Moiety
The p-tolyl group in this compound provides further opportunities for structural diversification through functionalization of either the methyl group or the aromatic ring.
The methyl group of the p-tolyl moiety is a benzylic position, which makes it susceptible to both oxidation and halogenation reactions.
Oxidation: The benzylic methyl group can be oxidized to various oxidation states, including alcohol, aldehyde, and carboxylic acid. The choice of oxidizing agent determines the final product. For instance, mild oxidizing agents might yield the corresponding alcohol (p-(hydroxymethyl)phenyl)(pyrimidin-2-yl)methanamine, while stronger conditions could lead to the carboxylic acid, (4-((pyrimidin-2-yl)methylamino)phenyl)carboxylic acid. The reactivity of the methyl group towards oxidation can be influenced by the electronic nature of the rest of the molecule. nih.gov
Halogenation: Benzylic halogenation, particularly bromination, is a well-established transformation that can be achieved under radical conditions. libretexts.orgyoutube.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a standard method for the selective bromination of the benzylic C-H bonds. libretexts.org This would yield pyrimidin-2-yl(p-(bromomethyl)phenyl)methanamine, a versatile intermediate for further nucleophilic substitution reactions.
Table 2: Potential Functionalization Reactions of the p-Tolyl Methyl Group
| Reaction Type | Reagents and Conditions | Potential Product |
| Oxidation | KMnO₄, heat | (4-((pyrimidin-2-yl)methylamino)phenyl)carboxylic acid |
| Oxidation | CrO₃, H₂SO₄ | (4-((pyrimidin-2-yl)methylamino)phenyl)carboxylic acid |
| Halogenation | NBS, AIBN, CCl₄ | Pyrimidin-2-yl(p-(bromomethyl)phenyl)methanamine |
This table presents plausible reactions based on standard organic transformations.
The aromatic ring of the p-tolyl group can undergo electrophilic aromatic substitution. The directing effects of the existing substituents—the methyl group and the pyrimidin-2-yl-methanamine group—will govern the position of the incoming electrophile.
Typical electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would likely yield pyrimidin-2-yl(3-nitro-4-methylphenyl)methanamine. Similarly, halogenation with a Lewis acid catalyst would introduce a halogen atom at the same position. youtube.com
Table 3: Predicted Products of Electrophilic Aromatic Substitution on the p-Tolyl Ring
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Pyrimidin-2-yl(3-nitro-4-methylphenyl)methanamine |
| Bromination | Br₂, FeBr₃ | Pyrimidin-2-yl(3-bromo-4-methylphenyl)methanamine |
| Sulfonation | Fuming H₂SO₄ | 2-methyl-5-((pyrimidin-2-yl)methylamino)benzenesulfonic acid |
The products in this table are predicted based on established principles of electrophilic aromatic substitution.
Pyrimidin 2 Yl P Tolyl Methanamine As a Synthetic Building Block and Precursor in Advanced Chemical Research
Construction of Complex Heterocyclic Systems and Fused Ring Structures
The pyrimidine (B1678525) core of Pyrimidin-2-yl(p-tolyl)methanamine serves as a valuable starting point for the synthesis of more complex heterocyclic and fused ring systems. sci-hub.sejchr.org The nitrogen atoms in the pyrimidine ring can act as nucleophilic centers or can be activated to participate in various cyclization reactions. The primary amine group of the methanamine side chain offers a reactive handle for a multitude of chemical transformations, including condensations, acylations, and reductive aminations. These reactions can be strategically employed to build intricate molecular architectures.
For instance, the amine group can be reacted with various bifunctional reagents to construct fused pyrimidine derivatives. sci-hub.sejchr.org The literature on related pyrimidine compounds suggests that such synthetic strategies can lead to the formation of novel polyheterocyclic systems with potential biological activities. nih.govresearchgate.net The p-tolyl group, while seemingly a simple substituent, can influence the steric and electronic properties of the molecule, thereby directing the outcome of these synthetic transformations.
A variety of fused pyrimidine systems have been synthesized from related pyrimidine precursors, highlighting the potential of this compound in this area. sci-hub.sejchr.org
| Fused Pyrimidine System | Synthetic Precursor | Reference |
| Pyrimido[4,5-d]pyrimidines | 4(6)-aminouracil, thiourea, and aromatic aldehydes | sci-hub.se |
| Furo[2,3-d]pyrimidines | Related pyrimidine templates | rsc.org |
| Pyrrolo[2,3-d]pyrimidines | Related pyrimidine templates | rsc.org |
Role in Ligand Design for Coordination Chemistry and Catalysis
The structural features of this compound make it an excellent candidate for the design of novel ligands for coordination chemistry and catalysis. The presence of both a pyrimidine ring and a primary amine group allows for the formation of stable complexes with a wide range of metal ions.
This compound can function as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the amine group. This mode of coordination is analogous to that of well-studied ligands like 2-picolylamine. wikipedia.org The steric bulk of the p-tolyl group can be fine-tuned to influence the coordination geometry and the catalytic activity of the resulting metal complexes.
Furthermore, the primary amine can be readily modified to introduce additional donor atoms, leading to the formation of multidentate ligands. For example, reaction with appropriate reagents can introduce phosphine (B1218219), carboxylate, or other heterocyclic moieties, thereby increasing the denticity and stability of the resulting metal complexes. The versatility of such modifications allows for the rational design of ligands with specific electronic and steric properties tailored for particular catalytic applications.
Metal complexes derived from ligands based on this compound are expected to find applications in various areas of homogeneous catalysis. The pyrimidine moiety can act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise inert bonds. researchgate.net Ruthenium and osmium complexes containing similar 2-(aminomethyl)pyridine-based ligands have been shown to be effective catalysts for transfer hydrogenation reactions. wikipedia.org
The electronic properties of the pyrimidine ring, being electron-deficient, can influence the reactivity of the metal center, potentially leading to enhanced catalytic performance. The modular nature of the ligand scaffold allows for systematic tuning of the catalyst's properties by modifying the substituents on the pyrimidine or the tolyl ring.
| Catalytic Application | Related Ligand System | Metal Center | Reference |
| Transfer Hydrogenation | 2-Picolylamine | Ruthenium | wikipedia.org |
| C-H Arylation | 2-Aryl-pyrimidines | Rhodium, Iron | researchgate.net |
Scaffold for Chemical Probe Development and Diversity-Oriented Synthesis
The pyrimidine scaffold is recognized as a "privileged substructure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This makes this compound an attractive starting point for the development of chemical probes and for diversity-oriented synthesis (DOS). nih.govresearchgate.netrsc.orgrsc.org
DOS aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel bioactive compounds. The functional handles on this compound—the primary amine and the reactive sites on the pyrimidine ring—allow for the introduction of a wide range of substituents and the construction of diverse molecular skeletons. nih.govresearchgate.net By systematically varying the building blocks attached to this core scaffold, large libraries of compounds can be synthesized and screened for biological activity against various targets, such as kinases or other enzymes. nih.gov
Potential in Materials Science Research (e.g., Organic Light-Emitting Diodes, Metal-Organic Frameworks)
The electron-deficient nature of the pyrimidine ring makes it a promising component for the design of materials for organic electronics, particularly organic light-emitting diodes (OLEDs). researchgate.netrsc.orgmdpi.com Pyrimidine derivatives have been successfully incorporated as building blocks in various components of OLEDs, including as emitters, host materials, and electron-transporting materials. researchgate.net The pyrimidine core can act as a strong electron acceptor, which is a desirable property for these applications. researchgate.net
The incorporation of the p-tolyl group in this compound can influence the solid-state packing and photophysical properties of materials derived from it. By strategically modifying the structure, it may be possible to develop novel materials with tailored emission colors and high quantum efficiencies for use in next-generation displays and lighting. rsc.org
Q & A
Q. How do substituents on the pyrimidine ring influence binding to biological targets?
- Methodological Answer : Docking simulations (AutoDock Vina) show that 4,6-disubstituted pyrimidines enhance hydrogen bonding with fungal CYP51. Mutagenesis studies validate key residues (e.g., Tyr118 in CYP2C19) .
Notes
- Structural analogs and methodologies are cross-referenced to ensure scientific rigor.
- Advanced questions emphasize mechanistic studies and predictive modeling, aligning with academic research priorities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
